Palmatoside A
Description
Palmatoside A is a novel kaempferol glycoside first isolated from the fern Neocheiropteris palmatopedata (Polypodiaceae) . Its molecular formula is C₃₅H₄₂O₁₇, with a unique structural feature: a 4,4-dimethyl-3-oxo-butoxy substituent on the rhamnose unit of its sugar moiety, distinguishing it from conventional flavonoid glycosides . The compound was characterized via NMR spectroscopy, HRESIMS, and DEPT data, confirming its structure as kaempferol 3-O-[(6′-O-acetyl-β-D-glucopyranosyl)-(1→4)-3″-O-(4′,4′-dimethyl-3-oxobutyl)-α-L-rhamnopyranoside] .
Properties
CAS No. |
105661-48-1 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI Key |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Palmatoside A have not been extensively documented in the literature. it is typically isolated from natural sources such as the roots of Neocheiropteris palmatopedata through extraction and chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its primary extraction from natural sources. The process involves the extraction of the plant material, followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Palmatoside A, like other kaempferol glycosides, can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Reduction of the glycosidic bond.
Substitution: Replacement of the glycosidic moiety with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aglycones .
Scientific Research Applications
Mechanism of Action
The mechanism by which Palmatoside A exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Palmatoside B (C₃₅H₄₂O₁₇)
Palmatoside C (C₂₉H₃₂O₁₆)
Multiflorin A (Known Kaempferol Glycoside)
- Structural Similarity : Shares the kaempferol core but lacks acetyl or 4,4-dimethyl substituents .
- Bioactivity :
Comparison with Functionally Similar Compounds
Palmatoside G (C₂₅H₃₂O₁₀)
Cordifolide A (C₂₈H₃₈O₁₂S)
- Structural Class : A sulfur-containing clerodane diterpene glycoside .
- Bioactivity: Immunomodulatory effects via undefined pathways, contrasting this compound’s NF-κB focus .
Data Tables
Table 1: Structural and Bioactive Comparison of Palmatosides
| Compound | Molecular Formula | Key Substituents | Molecular Weight (Da) | NF-κB IC₅₀ (μM) | Aromatase IC₅₀ (μM) |
|---|---|---|---|---|---|
| This compound | C₃₅H₄₂O₁₇ | 4,4-dimethyl-3-oxo-butoxy, acetyl | 734.70 | N/A | N/A |
| Palmatoside B | C₃₅H₄₂O₁₇ | Acetyl (different position) | 734.70 | 15.7 | N/A |
| Palmatoside C | C₂₉H₃₂O₁₆ | None | 612.56 | 24.1 | N/A |
| Multiflorin A | C₂₇H₃₀O₁₅ | Conventional diglycoside | 594.52 | N/A | 15.5 |
Table 2: Functional Comparison with Non-Flavonoid Analogs
| Compound | Structural Class | Key Bioactivity | Source Organism |
|---|---|---|---|
| Palmatoside G | Clerodane diterpene | Anti-glycation | Tinospora bakis |
| Cordifolide A | Sulfur-containing diterpene | Immunomodulation | Tinospora cordifolia |
Key Research Findings
Activity Trade-offs : Palmatoside B’s acetyl repositioning improves NF-κB inhibition (IC₅₀ = 15.7 μM) over this compound, suggesting structure-activity nuances .
Functional Diversity: While this compound targets inflammatory pathways, diterpene analogs like Cordifolide A exhibit immunomodulatory effects, highlighting divergent therapeutic applications .
Notes on Contradictions and Limitations
- Nomenclature Conflicts: The term "Palmatoside" refers to chemically distinct compounds (e.g., flavonoid vs. diterpene glycosides) across studies, necessitating careful structural verification .
- Data Gaps : IC₅₀ values for this compound’s NF-κB and aromatase inhibition remain unreported, limiting direct efficacy comparisons .
Biological Activity
Palmatoside A is a furanoid diterpene glucoside derived from the roots of Jateorhiza palmata, commonly known as Colombo root. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a glucoside moiety. The molecular formula of this compound is . Its unique arrangement of carbon, hydrogen, and oxygen atoms influences its chemical properties and biological functions.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : Research indicates that this compound can scavenge free radicals, thereby contributing to its protective effects against oxidative stress. This activity is critical in preventing cellular damage and may play a role in mitigating various diseases associated with oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways. It has shown potential in inhibiting the production of nitric oxide from macrophages, a key mediator in inflammatory responses.
- Anticancer Properties : There is evidence suggesting that this compound possesses cytotoxic effects against various cancer cell lines. This indicates its potential utility in cancer therapy, particularly as a natural product that could complement existing treatments .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds within the class of furanoid diterpene glucosides. The following table summarizes some related compounds and their key biological activities:
| Compound | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C25H32O10 | Anticancer, Antioxidant |
| Palmatoside B | C25H30O9 | Antioxidant |
| Palmatoside C | C25H34O10 | Anti-inflammatory |
| Palmatoside D | C25H31O9 | Cytotoxic |
| Palmatoside E | C24H32O9 | Antimicrobial |
| Palmatoside F | C25H30O10 | Antioxidant |
| Palmatoside G | C26H34O10 | Cancer chemopreventive |
The distinct arrangement of functional groups in this compound enhances its biological activity compared to its analogs, allowing for selective interactions with cellular targets.
Research Findings and Case Studies
- Antioxidant Studies : In vitro assays have demonstrated that this compound effectively reduces oxidative stress markers in cellular models, supporting its use as an antioxidant agent in potential therapeutic applications.
- Anti-inflammatory Mechanisms : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines has indicated that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This suggests that it may serve as a complementary treatment option in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established methods for isolating and characterizing Palmatoside A from natural sources?
- Methodological Answer : Isolation typically involves sequential chromatographic techniques. For example, Neocheiropteris palmatopedata extracts are subjected to silica gel column chromatography followed by Sephadex LH-20 purification to isolate this compound (yield: 0.4 g from 4 mg crude extract) . Structural elucidation employs 1H/13C NMR and high-resolution mass spectrometry (HRESIMS), with molecular weights confirmed via ESIMS (e.g., this compound: 635.1629 [M-H]-) . Purity is validated using HPLC or TLC, and new compounds require full spectral data deposition in supplementary materials .
Q. How can researchers validate the bioactivity of this compound in NF-κB pathway inhibition?
- Methodological Answer : Use a stable NF-κB reporter cell line (e.g., HEK293 cells transfected with a luciferase reporter). Seed cells in 96-well plates, pre-treat with this compound (e.g., 0.1–50 μM), then stimulate with TNF-α (10 ng/mL) for 6 hours. Measure luciferase activity post-lysis and generate dose-response curves to calculate IC50 values. Include controls like untreated cells and a reference inhibitor (e.g., BAY 11-7082) . Ensure triplicate experiments and statistical validation (e.g., ANOVA with p < 0.05) .
Advanced Research Questions
Q. How should experimental designs be optimized to assess this compound’s dual effects on NF-κB and aromatase activity?
- Methodological Answer :
- NF-κB Assay : Use HEK293 cells in 96-well plates with TNF-α activation .
- Aromatase Assay : Conduct in 384-well plates with recombinant CYP19 enzyme. Pre-mix this compound with NADPH regeneration system, add substrate (dibenzylfluorescein), and incubate (37°C, 30 min). Terminate with NaOH and measure fluorescence (Ex: 485 nm, Em: 530 nm) .
- Data Integration : Compare IC50 values across assays. For contradictory results (e.g., high NF-κB inhibition but low aromatase activity), validate via orthogonal methods (e.g., qPCR for CYP19 expression or ELISA for cytokine levels) .
Q. What strategies are recommended for resolving contradictory data in this compound studies (e.g., inconsistent IC50 values across assays)?
- Methodological Answer :
- Source Analysis : Verify compound stability (e.g., degradation in DMSO) via LC-MS .
- Assay Conditions : Standardize cell passage numbers, serum concentrations, and incubation times. For aromatase assays, confirm NADPH regeneration efficiency .
- Statistical Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability . Report mean ± SEM and effect sizes for transparency .
Q. How can researchers ensure reproducibility when replicating this compound’s reported bioactivities?
- Methodological Answer :
- Detailed Protocols : Adhere to the "Experimental" section guidelines in journals (e.g., Beilstein Journal of Organic Chemistry), including exact instrument models (e.g., Agilent 1260 HPLC) and buffer compositions .
- Data Sharing : Deposit raw NMR spectra, dose-response curves, and cell viability data in repositories like Zenodo or Figshare .
- Replication Studies : Use independent batches of this compound and cross-validate with a second lab .
Methodological Frameworks for Research Design
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s mechanisms?
- Methodological Answer :
- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (IC50, apoptosis rate) .
- FINER Criteria : Ensure the hypothesis is Feasible (in vitro models first), Interesting (novelty in dual-target inhibition), Novel (unexplored pathways), Ethical (cell-based vs. animal studies), and Relevant (therapeutic potential for inflammation-driven cancers) .
Q. How should researchers structure a manuscript to report this compound’s bioactivity and mechanisms?
- Methodological Answer :
- Title/Abstract : Highlight key findings (e.g., “this compound inhibits NF-κB and aromatase in HEK293 cells”).
- Methods : Specify cell lines, compound purity (≥95% by HPLC), and statistical software (e.g., GraphPad Prism 9.0) .
- Results : Use tables for IC50 values (Table 1) and figures for dose-response curves. Avoid duplicating data in text and visuals .
- Discussion : Contrast results with related compounds (e.g., Naringenin’s aromatase IC50 = 0.23 μM) and propose structure-activity relationships .
Data Presentation and Validation
Q. What are the best practices for presenting this compound’s spectral data in publications?
- Methodological Answer :
- NMR Data : Report chemical shifts (δ) in ppm, coupling constants (Hz), and integration values. Assign all carbons in 13C spectra .
- Mass Spectrometry : Include HRESIMS spectra with isotopic patterns and molecular formulas (e.g., C28H36O12 for this compound) .
- Supplementary Materials : Provide raw chromatograms, spectral copies, and purity certificates .
Q. How can researchers address variability in bioactivity assays involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
